molecular formula C12H12BrF3N2O2 B13242614 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13242614
M. Wt: 353.13 g/mol
InChI Key: CFCASAKLERXATD-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxylic acid derivative featuring a trifluoromethyl group at the 3-position and a (5-bromopyridin-2-yl)methyl substituent at the 4-position. The bromopyridine moiety introduces halogenated aromaticity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.

Properties

Molecular Formula

C12H12BrF3N2O2

Molecular Weight

353.13 g/mol

IUPAC Name

4-[(5-bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12BrF3N2O2/c13-8-1-2-9(18-5-8)3-7-4-17-6-11(7,10(19)20)12(14,15)16/h1-2,5,7,17H,3-4,6H2,(H,19,20)

InChI Key

CFCASAKLERXATD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromopyridinyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs from the evidence include:

Compound ID/Ref. Substituents at Pyrrolidine Positions Molecular Formula Molecular Weight Notable Features
Target Compound 3-CF₃, 4-(5-Br-pyridin-2-yl)methyl Not explicitly given (estimated: C₁₃H₁₁BrF₃N₂O₂) ~385.1 g/mol Bromopyridine + CF₃; likely high polarity due to carboxylic acid
14{4,5} 3-CF₃, 4-(benzodioxol), urea-linked aryl C₂₂H₂₂F₃N₃O₅ 466.2 g/mol Benzodioxol and CF₃-phenyl urea; high purity (>99%)
14{1,5} 3-CF₃, 4-phenyl, urea-linked CF₃-aryl C₂₁H₂₂F₃N₃O₃ 422.2 g/mol Phenyl + CF₃-aryl urea; 97% purity
PBXA3202 3-COOH, 4-CF₃, Boc-protected N C₁₁H₁₆F₃NO₄ 283.2 g/mol Boc protection enhances solubility; lacks bromopyridine
rac-(3R,4S)-4-[3-CF₃-phenyl] 3-COOH, 4-CF₃-phenyl C₁₂H₁₂F₃NO₂·HCl 301.7 g/mol (free base) Racemic mixture; hydrochloride salt improves crystallinity

Key Observations :

  • Trifluoromethyl groups are prevalent in analogs (e.g., 14{4,5}, PBXA3202), suggesting their role in enhancing metabolic stability and binding affinity .
  • Urea-linked substituents (e.g., 14{4,5}) demonstrate higher molecular weights and synthetic complexity compared to the target compound’s simpler bromopyridinylmethyl group .

Key Observations :

  • Urea-containing analogs (e.g., 14{4,5}) show moderate-to-high yields (49–75%), but purity varies with substituent complexity .

Spectroscopic and Analytical Data

Compound ID/Ref. IR (cm⁻¹) MS (m/z) [M+H]+ Additional Data
14{4,5} 3358 (N–H), 1675 (C=O) 466 (calcd 466) FTIR confirms urea and carboxylate
14{1,5} Not reported 422 (calcd 422) APCI-MS matches molecular ion
PBXA3202 Not reported Not reported CAS: 1808807-76-2
Target Compound Not reported Not reported Expected C=O stretch ~1700 cm⁻¹

Key Observations :

  • Carboxylic acid and urea functionalities in analogs are confirmed via IR (e.g., 1675 cm⁻¹ for C=O) .
  • APCI-MS data for 14{1,5} and 14{4,5} validate molecular formulas, suggesting reliable synthetic routes for brominated or CF₃-containing analogs .

Physicochemical and Pharmacological Implications

  • Bromopyridine vs. Phenyl : Bromine’s electronegativity may enhance halogen bonding in target compound vs. phenyl’s hydrophobicity in 14{1,5} .
  • Trifluoromethyl : Common in analogs for metabolic stability; PBXA3202’s Boc protection may mask carboxylic acid acidity .

Biological Activity

The compound 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS No. 500011-86-9) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H10BrF3N2O2C_{11}H_{10}BrF_3N_2O_2, with a molecular weight of approximately 336.1 g/mol. The structure features a brominated pyridine ring, a trifluoromethyl group, and a carboxylic acid moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in inhibiting certain enzyme pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial properties. The presence of the bromine atom and trifluoromethyl group is believed to enhance the compound's ability to disrupt microbial cell membranes.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyTargetIC50 Value (µM)Reference
1COX-20.04 ± 0.09
2Bacterial StrainsVaries by strain
3Antioxidant ActivityModerate

Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of related compounds, it was noted that the inclusion of a trifluoromethyl group significantly increased the potency against COX-2 enzymes, with IC50 values reaching as low as 0.04 µM for certain analogs . This suggests that similar modifications in the target compound could yield significant anti-inflammatory properties.

Antimicrobial Studies

Research on derivatives indicated that compounds containing brominated pyridine rings exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varied based on structural modifications and specific functional groups present .

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